3-(Benzyloxy)-5-fluorobenzoic acid
Overview
Description
3-(Benzyloxy)-5-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group and a fluorine atom attached to the benzene ring
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with enzymes and receptors in the body due to their enhanced reactivity . The specific targets would depend on the exact biological context and the presence of specific enzymes or receptors that can interact with this compound.
Mode of Action
Benzylic compounds are known to undergo various reactions, including nucleophilic substitutions and eliminations . The fluorine atom in the compound could potentially act as a leaving group, allowing the compound to participate in various biochemical reactions .
Biochemical Pathways
Benzylic compounds are known to be involved in various biochemical pathways, including those involving oxidation and reduction
Pharmacokinetics
Benzylic compounds are generally well-absorbed and distributed in the body due to their lipophilic nature . The presence of the fluorine atom could potentially affect the compound’s metabolism and excretion, but more research is needed to determine the exact impact.
Result of Action
Benzylic compounds are known to interact with various enzymes and receptors, potentially influencing cellular processes . The exact effects would depend on the specific biological context and the presence of specific enzymes or receptors that can interact with this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(Benzyloxy)-5-fluorobenzoic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with biological targets . Additionally, the compound’s action could be influenced by the specific biological environment, including the presence of specific enzymes or receptors and the physiological state of the cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-5-fluorobenzoic acid typically involves the introduction of the benzyloxy group and the fluorine atom onto the benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinated benzene derivative is reacted with a benzyloxy reagent under specific conditions. The reaction may require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide, followed by acidification to obtain the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)-5-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluorine atom can be reduced under specific conditions to yield a hydrogenated product.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as sodium hydride or organolithium compounds in aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzoic acid derivatives, while reduction of the fluorine atom may produce non-fluorinated benzoic acids.
Scientific Research Applications
3-(Benzyloxy)-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-(Benzyloxy)benzoic acid: Lacks the fluorine atom, which may result in different reactivity and biological activity.
5-Fluorobenzoic acid: Lacks the benzyloxy group, affecting its chemical properties and applications.
3-(Methoxy)-5-fluorobenzoic acid: Similar structure but with a methoxy group instead of a benzyloxy group, leading to different chemical behavior.
Uniqueness: 3-(Benzyloxy)-5-fluorobenzoic acid is unique due to the presence of both the benzyloxy group and the fluorine atom, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-fluoro-5-phenylmethoxybenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZBXDHNZDYNAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301285121 | |
Record name | 3-Fluoro-5-(phenylmethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301285121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186584-74-7 | |
Record name | 3-Fluoro-5-(phenylmethoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186584-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-5-(phenylmethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301285121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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